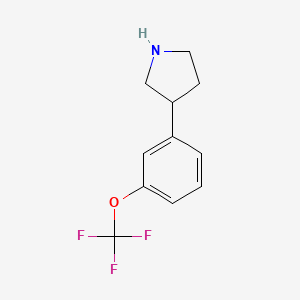

3-(3-(Trifluoromethoxy)phenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12F3NO |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]pyrrolidine |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)9-4-5-15-7-9/h1-3,6,9,15H,4-5,7H2 |

InChI Key |

HVWNWEKZBJRTEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Trifluoromethoxy Phenyl Pyrrolidine and Its Analogs

Established Pyrrolidine (B122466) Ring Construction Approaches

The pyrrolidine scaffold is a ubiquitous motif in pharmaceuticals and natural products. acs.org Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern catalytic strategies.

Cyclization Reactions

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the pyrrolidine ring. These reactions typically involve the formation of a carbon-nitrogen bond to close a five-membered ring from a suitably functionalized acyclic precursor.

One common approach is the cyclization of 1,4-amino alcohols, which can proceed under either acidic or basic conditions. acs.org Another powerful method is the intramolecular Michael addition, also known as aza-Michael cyclization. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. While the 5-endo-trig cyclization required for pyrrolidine formation is generally disfavored by Baldwin's rules, various catalytic systems, including nucleophilic phosphine (B1218219) catalysis, have been developed to overcome this challenge. researchgate.netresearchgate.net

Iodocyclization represents another effective strategy. For instance, N-tosyl-α-(trifluoromethyl)homoallylamine derivatives can undergo iodocyclization in the presence of iodine and sodium bicarbonate to yield 3-iodopyrrolidine (B174656) derivatives, which can be further functionalized. acs.org

Table 1: Examples of Cyclization Reactions for Pyrrolidine Synthesis

| Reaction Type | Starting Material Example | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aza-Michael Cyclization | N-allylic substituted α-amino nitrile | PBu₃ (catalytic), CH₃CN | Functionalized Pyrrolidine | researchgate.net |

| Iodocyclization | N-Tosyl-α-(trifluoromethyl)homoallylamine | I₂, NaHCO₃ | 3-Iodo-5-(trifluoromethyl)pyrrolidine | acs.org |

| From Amino Alcohols | 1,4-amino alcohol | Acidic or basic conditions | Substituted Pyrrolidine | acs.org |

1,3-Dipolar Cycloaddition Strategies

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene) is one of the most powerful and versatile methods for constructing highly substituted pyrrolidine rings. researchgate.netresearchgate.netnih.gov This approach allows for the direct formation of the five-membered ring with excellent control over stereochemistry, potentially generating up to four new stereogenic centers in a single step. nih.govresearchgate.net

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or ketones, or from N-(trimethylsilyl)methyl amides. nih.govnih.gov The reaction's regio- and diastereoselectivity can be influenced by the nature of the dipole, the dipolarophile, and the catalyst employed. nih.gov Both metal-catalyzed (e.g., silver, copper) and organocatalytic versions of this reaction have been extensively developed, providing access to a wide range of structurally diverse and enantioenriched pyrrolidines. researchgate.netresearchgate.net

Table 2: Key Features of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [3+2] Cycloaddition | researchgate.net |

| Key Intermediates | Azomethine Ylides | researchgate.net |

| Stereochemical Control | High; can create up to four stereocenters | nih.gov |

| Catalysis | Metal (Ag, Cu, Ir) and Organocatalysis | nih.govresearchgate.net |

| Applications | Synthesis of densely substituted and spiro-pyrrolidines | acs.org |

Catalytic Hydroamination and Reduction Methods

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a direct and atom-economical route to pyrrolidines from unsaturated amines. nih.govsci-hub.se Gold(I) catalysts have proven particularly effective for the intramolecular hydroamination of unactivated alkenes, offering a broad substrate scope. rsc.org

One-pot cascade reactions combining a nitro-Mannich reaction with a subsequent gold-catalyzed allene (B1206475) hydroamination have been developed to produce highly substituted pyrrolidines with excellent diastereoselectivity. nih.govrsc.org Furthermore, Brønsted acid-catalyzed intramolecular hydroamination has been shown to be effective for the enantioselective synthesis of pyrrolidines bearing quaternary stereocenters. sci-hub.se

Palladium-catalyzed hydroarylation of pyrrolines is another important method, allowing for the direct synthesis of 3-aryl pyrrolidines from readily available starting materials. cas.cnnih.gov This process effectively combines an arylation step with a reduction of the pyrroline (B1223166) double bond.

Other N-Heterocyclization Pathways

Several other N-heterocyclization strategies are also employed for pyrrolidine synthesis. Reductive amination, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine followed by reduction, is a classical and effective method. acs.org

Modern approaches include the use of iridium catalysts for the N-heterocyclization of primary amines with diols through a "borrowing hydrogen" mechanism. researchgate.net Additionally, a photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives, offering a novel entry to this heterocyclic system from abundant starting materials. nih.gov

Introduction of Trifluoromethoxy Phenyl Substituents

The trifluoromethoxy (-OCF₃) group is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.gov Its introduction onto an aromatic ring, such as the phenyl group in the target molecule, can be achieved through various methods, often starting from the corresponding phenol.

Traditional methods for synthesizing aryl trifluoromethyl ethers often involve harsh conditions, such as the Swarts reaction, which uses antimony trifluoride for a chlorine-fluorine exchange on a trichloromethyl ether precursor. researchgate.net More contemporary methods focus on milder conditions and broader substrate scopes.

A prominent two-step approach involves the conversion of phenols to aryl xanthates, followed by an oxidative desulfurization-fluorination. researchgate.netbohrium.com Reagents like XtalFluor-E in combination with an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) are effective for this transformation. researchgate.netresearchgate.net Another strategy is the decarboxylative fluorination of aryloxydifluoroacetic acids, which can be achieved using silver fluoride (B91410) (AgF₂). nih.govresearchgate.net

Radical C-H trifluoromethoxylation of arenes has also emerged as a powerful tool for direct functionalization. mdpi.com This can be accomplished using reagents like bis(trifluoromethyl)peroxide (BTMP) under visible-light photoredox catalysis or with TEMPO as a catalytic electron shuttle. researchgate.netmdpi.com

Table 3: Selected Methods for the Synthesis of Aryl Trifluoromethyl Ethers

| Method | Precursor | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Desulfurization-Fluorination | Phenol (via Xanthate) | XtalFluor-E, TCCA or NFSI | Mild conditions, broad scope | researchgate.netbohrium.com |

| Decarboxylative Fluorination | Phenol (via Aryloxydifluoroacetic acid) | AgF₂, SelectFluor | Uses readily available reagents | nih.govresearchgate.net |

| Radical C-H Trifluoromethoxylation | Arene | Bis(trifluoromethyl)peroxide (BTMP), Photoredox catalyst | Direct C-H functionalization | researchgate.netmdpi.com |

| From N-Oxides | Heteroaromatic N-oxide | Trifluoromethyl triflate (TFMT) | Bifunctional reagent activates and delivers OCF₃ group | cas.cn |

Electrophilic and Radical Trifluoromethylation Techniques

While the target compound contains a trifluoromethoxy group, understanding trifluoromethylation is relevant as the trifluoromethyl group (-CF₃) is a related and highly important fluorinated substituent in medicinal chemistry. organic-chemistry.orgresearchgate.net The introduction of a CF₃ group onto an aromatic ring can be achieved through electrophilic, nucleophilic, or radical pathways.

Electrophilic Trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to a nucleophilic aromatic ring. A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed. mdpi.com Prominent examples include hypervalent iodine compounds, often referred to as Togni reagents, and S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents. bohrium.com These reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including phenols, anilines, and electron-rich heterocycles.

Radical Trifluoromethylation provides a complementary approach, particularly for the direct C-H functionalization of arenes and heteroarenes that may not be sufficiently nucleophilic for electrophilic attack. researchgate.net Trifluoromethyl radicals (•CF₃) can be generated from various precursors, such as triflyl chloride or sodium triflinate (Langlois reagent), often under photoredox catalysis conditions. researchgate.net This method allows for the direct installation of a CF₃ group, often with regioselectivity complementary to other methods. researchgate.net Copper-catalyzed processes using reagents like fluoroform-derived CuCF₃ have also been shown to be highly effective for the trifluoromethylation of aryl halides.

Table 4: Common Reagents for Electrophilic and Radical Trifluoromethylation

| Reaction Type | Reagent Class | Example Reagent | Reference |

|---|---|---|---|

| Electrophilic | Hypervalent Iodine | Togni Reagents | |

| Sulfonium Salts | Umemoto Reagents | ||

| Radical | Sulfinate Salt | Langlois Reagent (CF₃SO₂Na) | |

| Organometallic | Fluoroform-derived CuCF₃ |

Palladium-Catalyzed Coupling Reactions for Phenyl Introduction

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. nih.gov For the synthesis of 3-(3-(trifluoromethoxy)phenyl)pyrrolidine, palladium-catalyzed cross-coupling reactions are among the most effective methods for introducing the aryl moiety.

One prominent strategy is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. nih.govnih.gov This process involves the reaction of a pyrroline with an appropriate arylating agent, such as an aryl halide or triflate, in the presence of a palladium catalyst. nih.gov Unlike reactions with N-acyl pyrrolines which tend to yield alkene products, N-alkyl pyrrolines preferentially undergo hydroarylation to produce the saturated 3-arylpyrrolidine ring system. nih.govnih.gov This method is valued for its broad substrate scope and its ability to deliver drug-like molecules from readily available precursors. nih.gov

Another powerful approach is the Negishi cross-coupling reaction . This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium catalyst. In a typical synthesis of a 3-arylpyrrolidine, N-Boc-pyrrolidine can be deprotonated and transmetalated with a zinc salt (e.g., ZnCl₂) to form an organozinc intermediate. This intermediate is then coupled with an aryl bromide, such as 1-bromo-3-(trifluoromethoxy)benzene, using a palladium catalyst system like palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P·HBF₄). acs.org The catalytic cycle for these cross-coupling reactions generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation : The organometallic coupling partner (in this case, the pyrrolidinyl-zinc reagent) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the desired C-C bond of the final product.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

Optimization of Reaction Conditions for Stereocontrol

Achieving stereocontrol in the synthesis of 3-substituted pyrrolidines is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. The optimization of reaction conditions is paramount for maximizing the yield of the desired stereoisomer. nih.gov For palladium-catalyzed reactions, several parameters can be adjusted to influence the stereochemical outcome, particularly when creating a new stereocenter at the C3 position.

Chiral Ligands and Catalysts : The most common strategy for inducing enantioselectivity is the use of chiral ligands that coordinate to the metal center. nih.gov These ligands create a chiral environment around the catalyst, which can differentiate between enantiotopic faces of the substrate or transition states, leading to the preferential formation of one enantiomer. While rhodium-catalyzed asymmetric hydroarylation using chiral diene ligands has been effective for producing chiral 3-arylpyrrolidines, similar principles apply to palladium catalysis where chiral phosphine ligands are often employed. nih.gov The conformational restrictions imposed by these ligands can significantly enhance enantioselectivity. nih.gov

Temperature : Reaction temperature is a critical factor in stereocontrol. Lowering the temperature generally increases the energy difference between the diastereomeric transition states leading to the different stereoisomers. This often results in higher enantiomeric or diastereomeric excess, as the reaction pathway with the lower activation energy is more heavily favored.

Solvent and Additives : The choice of solvent can impact the solubility of the catalyst and reactants, as well as the stability of the transition states. The polarity and coordinating ability of the solvent can influence the geometry of the catalytic complex and, consequently, the stereoselectivity. Additionally, additives such as Lewis acids can be used to enhance catalyst activity and control stereochemistry by creating a more rigid and defined transition state structure. nih.govnih.gov

Characterization Techniques for Synthetic Products

Following the synthesis of this compound, its identity, purity, and structure must be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structure elucidation in organic chemistry.

¹H NMR provides information about the chemical environment of protons. For the target compound, distinct signals would be expected for the aromatic protons of the trifluoromethoxy)phenyl ring, the methine proton at the C3 position of the pyrrolidine, and the methylene (B1212753) protons at the C2, C4, and C5 positions. The splitting patterns (multiplicity) and coupling constants help establish the connectivity of the atoms.

¹³C NMR is used to identify all non-equivalent carbon atoms in the molecule. Signals for the aromatic carbons, the pyrrolidine ring carbons, and the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling) would be expected.

¹⁹F NMR is particularly important for fluorine-containing compounds. A single signal would be expected for the -OCF₃ group, confirming its presence.

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, as specific fragments are characteristic of different parts of the molecule. researchgate.net

Structure Activity Relationship Sar Studies of 3 3 Trifluoromethoxy Phenyl Pyrrolidine Derivatives

Design Principles for Modulating Molecular Interactions

The design of derivatives of 3-(3-(trifluoromethoxy)phenyl)pyrrolidine is guided by several key principles aimed at optimizing interactions with biological macromolecules. The pyrrolidine (B122466) ring, being a five-membered saturated heterocycle, provides a three-dimensional scaffold that can effectively present substituents in specific spatial orientations to interact with target proteins. mdpi.com This non-planar structure allows for a more precise exploration of the pharmacophore space compared to flat aromatic systems. mdpi.com

Key design strategies focus on:

Introduction of Functional Groups: The addition of hydrogen bond donors and acceptors, as well as charged moieties, can establish specific interactions with amino acid residues in a binding pocket.

Modulation of Physicochemical Properties: Altering lipophilicity, polarity, and metabolic stability through chemical modifications can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control: The rigidity or flexibility of the molecule can be tuned by introducing substituents that restrict or allow rotation around key bonds, thereby locking the molecule into a bioactive conformation.

The trifluoromethoxy group itself is a critical component of the design, often used to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability and brain penetration. mdpi.com

Impact of Pyrrolidine Ring Substitutions on Biological Target Binding

Modifications to the pyrrolidine ring of 3-aryl-pyrrolidine derivatives have a profound effect on their binding affinity and selectivity for various biological targets. The position, nature, and stereochemistry of these substituents are critical determinants of biological activity.

Substitutions on the pyrrolidine ring can influence:

Binding Affinity: The introduction of specific functional groups can lead to additional favorable interactions with the target protein, thereby increasing binding affinity. For instance, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the introduction of a methyl group at the 2-position of the pyrrolidine ring was found to increase androgen receptor binding affinity. nih.gov

Selectivity: Different substituents can confer selectivity for one biological target over others. For example, the introduction of a chiral pyrrolidine can promote selectivity towards certain kinase receptors. mdpi.com

Functional Activity: Substitutions can alter the functional response of the target protein, for instance, by converting an agonist into an antagonist.

Table 1: General Effects of Pyrrolidine Ring Substitutions on Biological Activity of 3-Aryl-Pyrrolidine Analogs

| Substitution Position | Type of Substituent | General Impact on Biological Activity |

| N1 (Nitrogen) | Alkyl, Aryl, Acyl | Modulates basicity, lipophilicity, and can influence receptor subtype selectivity. |

| C2 | Small Alkyl Groups | Can enhance binding affinity through steric interactions. |

| C3 | Hydroxyl, Amino | Introduces hydrogen bonding capabilities, potentially increasing potency. |

| C4 | Halogens, Alkyl | Can influence the pucker of the pyrrolidine ring, affecting the spatial orientation of other substituents. |

| C5 | Carbonyl | Can act as a hydrogen bond acceptor and influence metabolic stability. |

Influence of Trifluoromethoxy Phenyl Group on Molecular Recognition

The 3-(trifluoromethoxy)phenyl group plays a multifaceted role in the molecular recognition of these pyrrolidine derivatives. The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent with unique properties that can significantly enhance a molecule's drug-like characteristics.

Key contributions of the trifluoromethoxy phenyl group include:

Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.com This property is often crucial for compounds targeting the central nervous system.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile. mdpi.com

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 substituent can influence the electronic environment of the phenyl ring, affecting its interactions with the target protein, such as pi-pi stacking or cation-pi interactions.

In structure-activity relationship studies of various compound classes, the introduction of a trifluoromethoxy or trifluoromethyl group on a phenyl ring has often been associated with increased biological potency. For example, in a series of N-aryl-N'-methylguanidines targeting the NMDA receptor, derivatives with a 3-(trifluoromethyl)phenyl group showed significant binding affinity. researchgate.net

Table 2: Physicochemical Properties of the Trifluoromethoxy Group Relevant to Molecular Recognition

| Property | Description | Implication for Molecular Recognition |

| Lipophilicity (Hansch π) | High positive value | Enhances hydrophobic interactions and membrane permeability. |

| Metabolic Stability | Resistant to enzymatic degradation | Increases in vivo half-life of the compound. |

| Electron-withdrawing nature | Strong inductive effect | Modulates the electronic character of the phenyl ring, influencing non-covalent interactions. |

| Steric Profile | Larger than a methoxy (B1213986) group | Can provide a better fit in specific hydrophobic pockets of a target. |

Stereochemical Considerations in SAR Studies

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is a critical factor in SAR studies, as enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may bind with lower affinity or not at all.

Key stereochemical considerations include:

Enantioselectivity in Binding: Biological targets often show a preference for one enantiomer over the other. For example, in a study of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for androgen receptor antagonistic activity. nih.gov

Diastereomeric Effects: The introduction of additional stereocenters on the pyrrolidine ring leads to the formation of diastereomers, which have different physicochemical properties and can exhibit distinct biological activities.

Conformational Preference: The stereochemistry at a particular center can influence the preferred conformation of the entire molecule, thereby affecting its ability to adopt the bioactive conformation required for target binding.

It is therefore essential in the design and synthesis of this compound derivatives to control the stereochemistry and to evaluate the biological activity of individual stereoisomers.

Mechanistic Investigations of 3 3 Trifluoromethoxy Phenyl Pyrrolidine Interactions

Elucidation of Binding Modes with Biomolecular Targets

Detailed crystallographic or high-resolution imaging studies to fully elucidate the binding modes of 3-(3-(Trifluoromethoxy)phenyl)pyrrolidine with its specific biomolecular targets are not yet extensively reported in publicly available literature. However, based on the known interactions of similar fluorinated phenyl-pyrrolidine derivatives, a number of binding interactions can be hypothesized.

The trifluoromethoxy group, with its strong electron-withdrawing nature and lipophilic character, is expected to play a crucial role in target engagement. It can participate in hydrophobic interactions within the binding pockets of proteins and may also form specific halogen bonds or dipole-dipole interactions with amino acid residues. The phenyl ring likely engages in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. Furthermore, the nitrogen atom of the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, forming key anchoring points with the target.

Analysis of Molecular Pathways and Signal Transduction Modulation

The specific molecular pathways and signal transduction cascades modulated by this compound are an active area of investigation. Research on structurally related pyrrolidine-containing compounds suggests potential involvement in several key signaling pathways. For instance, certain pyrrolidine derivatives have been shown to modulate pathways associated with neurotransmission, inflammation, and cell growth.

One area of interest is the potential for this compound to influence G-protein coupled receptor (GPCR) signaling. Many neurologically active drugs containing the pyrrolidine motif target GPCRs, leading to downstream effects on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphates. Another possibility is the modulation of ion channel activity, a common mechanism for compounds acting on the central nervous system.

Furthermore, given the anti-inflammatory properties observed in some fluorinated compounds, investigation into the modulation of pathways such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling cascades may yield significant insights.

Enzyme Inhibition and Receptor Antagonism/Agonism Mechanisms

The precise mechanisms of enzyme inhibition or receptor modulation by this compound are yet to be fully characterized. However, based on its structural features, several potential mechanisms can be postulated.

As an enzyme inhibitor, the compound could act competitively, non-competitively, or uncompetitively, depending on its binding affinity for the enzyme's active site versus allosteric sites. The trifluoromethoxy group could be critical for fitting into specific hydrophobic pockets of an enzyme's active site, potentially leading to potent and selective inhibition.

In the context of receptor interactions, this compound could function as either an agonist, activating the receptor to elicit a biological response, or an antagonist, blocking the receptor and preventing its activation by endogenous ligands. The nature of this interaction would be determined by the specific conformational changes induced in the receptor upon binding. SAR studies on related compounds often reveal that small structural modifications can switch a compound's activity from agonistic to antagonistic.

Future research, including enzymatic assays and receptor binding studies, will be crucial to definitively establish the mechanisms of action for this compound.

Computational Chemistry Approaches for 3 3 Trifluoromethoxy Phenyl Pyrrolidine

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-(3-(trifluoromethoxy)phenyl)pyrrolidine. researchgate.nettandfonline.comarabjchem.org These calculations provide a detailed understanding of the molecule's three-dimensional structure and electronic nature.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov By systematically rotating key rotatable bonds, such as the one connecting the phenyl ring to the pyrrolidine (B122466) ring, a potential energy surface can be generated. This analysis helps identify the most populated conformations under physiological conditions, which is crucial for understanding how the molecule interacts with its biological target. For instance, the relative orientation of the trifluoromethoxy group and the pyrrolidine nitrogen can significantly influence the molecule's interaction profile.

Table 1: Illustrative Conformational Analysis Data for a Phenylpyrrolidine Derivative

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 30° | 0.00 | 60 |

| 2 | -30° | 0.15 | 30 |

| 3 | 180° | 1.50 | 10 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a conformational analysis.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine ring, while the LUMO may be distributed over the phenyl ring and the trifluoromethoxy group. The trifluoromethoxy group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO, potentially influencing the molecule's reactivity and interaction with biological targets. nih.gov

Table 2: Exemplary Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table contains exemplary data based on typical values for similar organic molecules and is for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. dergipark.org.tr It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electrons, while regions of positive electrostatic potential are colored blue, indicating a deficiency of electrons.

For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms of the trifluoromethoxy group and the nitrogen atom of the pyrrolidine ring, highlighting these as potential sites for hydrogen bonding or interaction with positively charged residues in a protein. mdpi.com The hydrogen atom on the pyrrolidine nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. Understanding the MEP is crucial for predicting how the molecule will orient itself within a binding site.

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. ijper.orgopenmedicinalchemistryjournal.comresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. ijper.org For this compound, docking studies could be used to predict its binding mode to a specific target protein, providing insights into its mechanism of action.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked conformation and to calculate the binding free energy more accurately. These simulations can reveal how the ligand and receptor adapt to each other upon binding and can identify important conformational changes that may occur.

Table 3: Illustrative Molecular Docking Results

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR123, PHE234, SER98 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 4 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By identifying the physicochemical properties and structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. derpharmachemica.comresearchgate.net

For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in their structure, for example, by changing the substitution pattern on the phenyl ring or modifying the pyrrolidine scaffold. A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates these descriptors with the observed biological activity. Such a model could then be used to guide the design of new derivatives of this compound with improved potency and selectivity.

Derivatization and Analog Development of 3 3 Trifluoromethoxy Phenyl Pyrrolidine

Strategic Functionalization of the Pyrrolidine (B122466) Core

The secondary amine of the pyrrolidine ring in 3-(3-(trifluoromethoxy)phenyl)pyrrolidine offers a prime site for strategic functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, as well as its pharmacokinetic and pharmacodynamic profiles.

N-alkylation is commonly achieved by reacting the parent pyrrolidine with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. This straightforward approach allows for the introduction of diverse alkyl and arylalkyl groups. For instance, N-benzylation can be performed to introduce a bulky aromatic group, potentially enhancing interactions with hydrophobic pockets in biological targets.

N-acylation, on the other hand, introduces an amide functionality into the molecule. This is typically accomplished by treating the pyrrolidine with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. organic-chemistry.org The resulting N-acyl derivatives are generally less basic and can exhibit altered hydrogen bonding capabilities, which can be crucial for receptor binding.

The table below illustrates representative examples of functionalization at the pyrrolidine nitrogen, showcasing the versatility of this position for derivatization.

Table 1: Representative Functionalization of the Pyrrolidine Core

| Derivative Type | Reagent Example | Resulting Moiety | Potential Impact |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl | Increased lipophilicity, potential for π-π stacking interactions |

| N-Alkylation | Ethyl iodide | N-Ethyl | Modest increase in steric bulk and lipophilicity |

| N-Acylation | Acetyl chloride | N-Acetyl | Decreased basicity, introduction of hydrogen bond acceptor |

| N-Acylation | Benzoyl chloride | N-Benzoyl | Decreased basicity, introduction of a rigid aromatic amide |

Exploration of Substituent Effects on the Phenyl Ring

The electronic and steric properties of the phenyl ring in this compound are critical determinants of its biological activity. Systematic exploration of substituent effects on this aromatic ring has been a key strategy in the development of potent and selective analogs. Researchers have synthesized derivatives with a variety of substituents at different positions on the phenyl ring to probe the SAR.

The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase the electron density of the aromatic ring and may enhance interactions with electron-deficient regions of a target protein. Conversely, the addition of electron-withdrawing groups (EWGs), such as halogens (e.g., -F, -Cl) or a nitro group (-NO₂), can decrease the electron density and potentially alter the binding mode or metabolic stability of the compound. nih.gov

The position of the substituent on the phenyl ring is also crucial. Ortho-, meta-, and para-substitution can lead to distinct steric and electronic environments, which can have a profound impact on the compound's ability to adopt the optimal conformation for binding to its biological target. For example, studies on related 3-phenylpyrrolidine (B1306270) derivatives have shown that the nature and position of the substituent on the phenyl ring can significantly influence their affinity and selectivity for various receptors. nih.gov

The following table summarizes the effects of different substituents on the phenyl ring of 3-phenylpyrrolidine analogs, providing insights into the SAR of this class of compounds.

Table 2: Substituent Effects on the Phenyl Ring of 3-Phenylpyrrolidine Analogs

| Substituent (Position) | Electronic Effect | Steric Effect | Observed Impact on Activity (in related systems) |

|---|---|---|---|

| 4-Fluoro | Electron-withdrawing | Minimal | Often improves metabolic stability and binding affinity nih.gov |

| 4-Chloro | Electron-withdrawing | Moderate | Can enhance potency, but may also increase toxicity |

| 4-Methoxy | Electron-donating | Moderate | May increase or decrease activity depending on the target |

| 3,4-Dichloro | Electron-withdrawing | Moderate | Often leads to potent but potentially less selective compounds |

| 3-Trifluoromethyl | Strongly Electron-withdrawing | Moderate | Can significantly enhance potency and metabolic stability nih.gov |

Synthesis of Conformationally Restricted Analogs

To better understand the bioactive conformation of this compound and to enhance its potency and selectivity, researchers have focused on the synthesis of conformationally restricted analogs. By locking the flexible pyrrolidine ring into a more rigid structure, it is possible to reduce the entropic penalty upon binding to a receptor and to favor the desired binding conformation.

One common strategy to achieve conformational restriction is the introduction of a bridge across the pyrrolidine ring, leading to the formation of bicyclic structures. For example, the synthesis of 2-azabicyclo[2.1.1]hexane derivatives, which can be considered as bridged analogs of pyrrolidine, has been explored. doaj.orgnuph.edu.uaresearchgate.net These rigid scaffolds can mimic specific conformations of the parent pyrrolidine ring and provide valuable insights into the spatial requirements for biological activity.

The synthesis of such bridged analogs often involves multi-step sequences, which may include intramolecular cyclization reactions as a key step. researchgate.netnih.govrsc.org For instance, an appropriately substituted pyrrolidine precursor can be induced to cyclize, forming a new ring and thereby creating a bicyclic system. The choice of the bridging unit and the synthetic methodology allows for the creation of a variety of conformationally constrained analogs with distinct three-dimensional shapes.

Chiral Derivatization for Enantiomeric Purity Analysis

This compound is a chiral compound, and its enantiomers can exhibit different pharmacological activities and metabolic profiles. Therefore, the determination of enantiomeric purity is of utmost importance in its development and application. Chiral derivatization followed by chromatographic analysis is a widely used method for this purpose.

This technique involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.netacs.org

A commonly used CDA for primary and secondary amines is Mosher's acid chloride, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. wikipedia.orgnih.govpcovery.compcovery.com Reaction of the racemic pyrrolidine with a single enantiomer of Mosher's acid chloride yields two diastereomeric amides that can be readily separated by HPLC. The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original amine.

Another effective CDA is (S,S)-N-trifluoroacetylproline anhydride, which is particularly useful for GC analysis. nih.govdocumentsdelivered.com Derivatization with this reagent forms diastereomeric amides that are volatile enough for GC separation on a suitable capillary column. The choice of the CDA and the chromatographic conditions are critical for achieving good separation and accurate quantification of the enantiomers.

Table 3: Common Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent | Resulting Diastereomer | Analytical Technique |

|---|---|---|

| (R)- or (S)-Mosher's acid chloride | Diastereomeric amides | HPLC, NMR |

| (S,S)-N-Trifluoroacetylproline anhydride | Diastereomeric amides | GC |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | Diastereomeric carbamates | HPLC |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Diastereomeric amides | HPLC-MS/MS |

Potential Biological Target Identification and Chemical Probe Applications

Investigation of Protein-Ligand Interactions

The interaction of a small molecule like 3-(3-(Trifluoromethoxy)phenyl)pyrrolidine with a protein is governed by a combination of factors stemming from its distinct structural components. The pyrrolidine (B122466) ring, being a non-planar, saturated heterocycle, provides a three-dimensional scaffold that can effectively explore the pharmacophore space within a protein's binding site. nih.govunipa.it The stereochemistry of substituents on the pyrrolidine ring is critical, as different stereoisomers can lead to varied biological profiles due to distinct binding modes with enantioselective proteins. nih.govunipa.it

The trifluoromethoxy group (-OCF₃) significantly influences the molecule's physicochemical properties. It is a strong electron-withdrawing group and increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. Furthermore, organofluorine groups, such as trifluoromethyl (-CF₃) which is structurally related to trifluoromethoxy, can participate in specific, favorable multipolar interactions with the protein backbone. acs.org Studies on other fluorinated ligands have shown that trifluoromethyl groups can form close, stabilizing contacts with the backbone carbonyls of amino acid residues (C–F···C═O interactions), substantially increasing binding affinity. acs.orgnih.gov This type of orthogonal interaction provides a unique way to enhance ligand binding in pockets where traditional hydrogen bonding is not feasible. acs.org

The phenyl group provides a scaffold for hydrophobic and aromatic interactions, such as pi-stacking or hydrophobic packing, with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. researchgate.net The combination of these features allows for a multi-faceted interaction profile with protein targets.

| Structural Feature | Role in Protein-Ligand Interaction | Potential Interaction Types |

| Pyrrolidine Ring | Provides a 3D scaffold; stereochemistry influences binding selectivity. nih.govunipa.it | Van der Waals forces, potential for hydrogen bonding via the amine group. |

| Phenyl Group | Engages in interactions with hydrophobic and aromatic residues. researchgate.net | Hydrophobic interactions, pi-stacking. |

| Trifluoromethoxy Group | Increases lipophilicity; participates in specific polar interactions. acs.org | Hydrophobic interactions, multipolar C-F···C=O interactions with protein backbone. acs.orgnih.gov |

Use as Chemical Probes for Cellular Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems, such as cellular signaling pathways. Compounds with a pyrrolidine scaffold have been successfully utilized for this purpose. For instance, the synthetic compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been employed as a chemical probe to investigate the Toll-like receptor (TLR) signaling pathways, which are crucial for innate immunity. nih.gov

In that research, MNP was shown to inhibit the activation of key transcription factors, nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are downstream effectors of two distinct TLR signaling branches: the MyD88-dependent and the TRIF-dependent pathways. nih.gov By observing the inhibitory effects of MNP on the activation of these factors and the subsequent expression of inflammatory genes, researchers could confirm the compound's role as a modulator of both major TLR signaling cascades. nih.gov This demonstrates how a pyrrolidine-containing molecule can serve as a tool to dissect complex cellular communication networks. The ability of such compounds to penetrate cells and interact with specific intracellular targets makes them valuable for elucidating the function and regulation of signaling components.

| Pathway Studied | Pyrrolidine-based Probe Example | Key Pathway Components Investigated | Outcome of Probe Application |

| Toll-like Receptor (TLR) Signaling | 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) nih.gov | MyD88, TRIF, NF-κB, IRF3 nih.gov | Elucidation of MNP's inhibitory action on both MyD88- and TRIF-dependent pathways. nih.gov |

Exploration of Enzyme Families as Potential Targets

The pyrrolidine scaffold is present in numerous compounds that have been investigated as inhibitors of various enzyme families. The structural versatility of this ring system allows for the design of molecules that can fit into the active sites of diverse enzymes, leading to modulation of their activity.

One targeted enzyme family is the inorganic pyrophosphatases (PPases) , which are essential for many biological processes, including DNA synthesis and lipid metabolism, particularly in microorganisms. nih.gov A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were identified as inhibitors of these enzymes, highlighting them as potential targets for novel antibacterial agents. nih.gov

In the context of cancer research, pyrrolidine derivatives have been explored as inhibitors of enzymes involved in cell proliferation and survival. Targets include poly(ADP-ribose) polymerase (PARP) and enzymes involved in epigenetic regulation, such as histone deacetylase 2 (HDAC2) . nih.gov

Furthermore, enzymes related to metabolic diseases are also potential targets. A stereopure chiral pyrrolidine derivative demonstrated inhibitory activity against α-glucosidase , α-amylase , and protein tyrosine phosphatase 1B (PTP1B) , all of which are established targets for antidiabetic therapies. nih.gov In the realm of inflammation, pyrrolidine-containing molecules have been shown to suppress the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . nih.gov

| Enzyme Family/Enzyme | Example of Pyrrolidine Derivative | Associated Biological Process |

| Inorganic Pyrophosphatase (PPase) nih.gov | 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines nih.gov | DNA synthesis, lipid metabolism nih.gov |

| Histone Deacetylase (HDAC) nih.gov | Spiro[pyrrolidine-3,3′-oxindoles] nih.gov | Epigenetic regulation, cancer nih.gov |

| Poly(ADP-ribose) polymerase (PARP) nih.gov | 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide nih.gov | DNA repair, cancer nih.gov |

| α-Glucosidase / α-Amylase nih.gov | 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione nih.gov | Carbohydrate metabolism, diabetes nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov | 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione nih.gov | Insulin signaling, diabetes nih.gov |

| Cyclooxygenase-2 (COX-2) / iNOS nih.gov | 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine nih.gov | Inflammation nih.gov |

Receptor Systems Studies

Pyrrolidine-containing structures are frequently found in ligands designed to interact with various receptor systems, particularly G protein-coupled receptors (GPCRs) in the central nervous system. The ability of the pyrrolidine ring to confer a specific three-dimensional geometry is crucial for achieving high affinity and selectivity for receptor subtypes.

One major area of study is the cannabinoid receptor system . The CB1 receptor, a GPCR, is a target for diseases like depression, schizophrenia, and obesity. nih.gov Complex ligands incorporating a pyrrolidin-2-one structure have been developed as imaging agents for positron emission tomography (PET) to study these receptors in the brain. nih.gov High lipophilicity, a property enhanced by groups like trifluoromethoxy, is often essential for effective binding to CB1 receptors. nih.gov

The serotonin (B10506) (5-HT) receptor system is another significant target. Various pyrrolidine derivatives have been shown to interact with serotonin receptors, which are implicated in a wide range of neurological functions and disorders. nih.gov

Additionally, research has identified small-molecule antagonists containing a pyrrolidine carboxamide core for the relaxin-3/RXFP3 receptor system . nih.gov This GPCR is involved in regulating stress responses, appetite, and motivation, making its antagonists potential therapeutic agents for obesity and addiction. nih.gov The discovery of non-peptide ligands for this system opens up new avenues for pharmacological studies of its function in the brain. nih.gov

| Receptor System | Pyrrolidine Derivative Class/Example | Function of Receptor System |

| Cannabinoid (CB1) nih.gov | Pyrrolidin-2-one derivatives nih.gov | Regulation of neurotransmitter release, analgesia, appetite. nih.gov |

| Serotonin (5-HT) nih.gov | General pyrrolidine derivatives nih.gov | Neuromodulation, mood, cognition. |

| Relaxin-3 (RXFP3) nih.gov | Pyrrolidine-3-carboxamide derivatives nih.gov | Stress response, appetite control, motivation. nih.gov |

| Retinoid-related orphan receptor gamma t (RORγt) nih.gov | cis-3,4-Diphenylpyrrolidine derivatives nih.gov | Immune system regulation. |

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of 3-(3-(Trifluoromethoxy)phenyl)pyrrolidine

The chiral nature of this compound necessitates stereocontrolled synthetic methods to ensure the desired biological activity and reduce potential off-target effects. Recent progress in asymmetric synthesis offers promising routes to enantioenriched pyrrolidine (B122466) derivatives. acs.org Organocatalysis, in particular, has emerged as a powerful tool for the construction of complex chiral molecules. mdpi.comnih.govmdpi.comresearchgate.net

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences have been successfully employed for the asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group. rsc.org This one-pot protocol, often utilizing commercially available secondary amines as catalysts, can provide access to trifluoromethylated pyrrolidines with high yields and excellent stereoselectivities. rsc.org Further research in this area could focus on the development of novel catalysts that are more efficient and selective for the synthesis of this compound.

Another area of advancement lies in the development of new synthetic strategies that allow for the facile construction of polysubstituted pyrrolidines with precise control over stereochemistry. researchgate.net These strategies may involve sequential or one-pot reactions that combine different catalytic methods to build the pyrrolidine scaffold. researchgate.net The application of such methods to the synthesis of this compound could streamline its production and facilitate the exploration of its structure-activity relationship.

Recent developments in the asymmetric synthesis of pyrrolidine-based organocatalysts themselves also contribute to this field, providing a wider array of tools for chemists. mdpi.comnih.govmdpi.com The continuous exploration of novel chiral ligands and catalysts is expected to lead to even more efficient and selective methods for producing enantiomerically pure this compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Organocatalytic [3+2] Cycloaddition | Utilizes chiral secondary amine catalysts in a domino Michael/Mannich reaction. rsc.org | High stereoselectivity, operational simplicity, and access to trifluoromethyl-substituted pyrrolidines. rsc.org |

| Sequential Multi-step or One-pot Reactions | Combines multiple synthetic steps to build the pyrrolidine ring with various substituents. researchgate.net | Allows for the introduction of diverse functional groups and precise control over the final structure. researchgate.net |

| Development of Novel Chiral Catalysts | Focuses on designing and synthesizing new organocatalysts with improved activity and selectivity. mdpi.comnih.govmdpi.com | Could lead to more efficient and cost-effective routes for large-scale production. |

Integration of Artificial Intelligence in Molecular Design

| AI Application | Description | Impact on this compound Research |

| Generative Molecular Design | AI models generate novel chemical structures with desired properties. mdpi.comverisimlife.com | Rapid exploration of new analogs with potentially improved therapeutic profiles. |

| Predictive Modeling | Machine learning algorithms predict physicochemical and biological properties of molecules. mdpi.comcrimsonpublishers.com | Efficient prioritization of candidate compounds for synthesis and testing, reducing experimental costs. |

| Synthesis Planning | AI tools suggest viable and efficient synthetic routes for target molecules. iptonline.compharmaphorum.com | Streamlined synthesis of novel derivatives, accelerating the drug discovery pipeline. |

Development of Novel Methodologies for Target Validation

Identifying and validating the biological target of a compound is a critical step in drug discovery, as it provides a mechanistic understanding of its therapeutic effects and potential side effects. sygnaturediscovery.comwjbphs.com For this compound and its analogs, robust target validation is essential to advance their development.

A variety of techniques are employed for target validation, ranging from genetic approaches to pharmacological and proteomic methods. wjbphs.comnih.gov Genetic methods, such as gene knockouts or the use of small interfering RNA (siRNA), can provide strong evidence for a target's role in a disease process. nih.gov Pharmacological validation involves using tool compounds with known mechanisms of action to probe the biological system. wjbphs.com

Emerging biophysical techniques are also enhancing our ability to study protein-ligand interactions. mdpi.comnih.gov Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics. nih.gov More recent innovations, such as transient induced molecular electronic spectroscopy (TIMES), offer label-free and immobilization-free ways to detect protein-ligand binding in physiologically relevant conditions. acs.org

Cell-based assays, including the Cellular Thermal Shift Assay (CETSA), allow for the direct measurement of target engagement within a cellular context. danaher.com Proteomic approaches, such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP), can identify the direct targets of a compound on a global scale. acs.org The application of these advanced methodologies will be crucial for unequivocally identifying and validating the molecular targets of this compound and its derivatives.

| Target Validation Method | Principle | Application to this compound |

| Genetic Approaches (e.g., siRNA, Knockouts) | Manipulating the expression of a target gene to observe the phenotypic consequences. nih.gov | Confirming the essentiality of a putative target for the compound's biological effect. |

| Biophysical Techniques (e.g., SPR, ITC, TIMES) | Directly measuring the interaction between a compound and its target protein. mdpi.comnih.govacs.org | Quantifying binding affinity and kinetics to guide lead optimization. |

| Cell-Based Target Engagement Assays (e.g., CETSA) | Measuring the stabilization of a target protein by a ligand in cells. danaher.com | Confirming that the compound interacts with its intended target in a cellular environment. |

| Proteomic Approaches (e.g., TPP, ABPP) | Identifying the protein targets of a compound on a proteome-wide scale. acs.org | Unbiased identification of on- and off-targets to understand the compound's full pharmacological profile. |

Expanding the Scope of Biological Applications

The pyrrolidine scaffold is a versatile structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. nih.govnih.govunipa.it This suggests that this compound and its derivatives may have therapeutic potential beyond their initially identified applications.

Derivatives of the 3-aryl pyrrolidine scaffold have been explored for various therapeutic areas. researchgate.net For instance, certain pyrrolidine-containing compounds have shown promise as anticancer, antibacterial, and antiviral agents. nih.gov Others have demonstrated activity in the central nervous system, with potential applications as anticonvulsants or for the treatment of neurodegenerative diseases. nih.gov

The presence of the trifluoromethoxy group on the phenyl ring of this compound can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity and pharmacokinetic profile. Exploring the impact of this substituent in different biological contexts could uncover novel therapeutic opportunities.

Future research should involve screening this compound and a diverse library of its analogs against a broad range of biological targets and disease models. This could lead to the discovery of new therapeutic indications for this class of compounds. For example, investigating their effects on various enzyme families, G-protein coupled receptors, or ion channels could reveal unexpected activities.

| Potential Therapeutic Area | Rationale based on Pyrrolidine Scaffold | Relevance for this compound |

| Oncology | Many pyrrolidine derivatives exhibit antiproliferative and cytotoxic effects against cancer cell lines. nih.gov | The unique substitution pattern could confer novel anticancer mechanisms. |

| Infectious Diseases | The pyrrolidine core is present in various antibacterial, antifungal, and antiviral compounds. nih.gov | Potential for development as a new class of antimicrobial agents. |

| Central Nervous System Disorders | Pyrrolidine-based compounds have shown efficacy as anticonvulsants and in models of neurodegeneration. nih.gov | The trifluoromethoxy group may enhance blood-brain barrier penetration and CNS activity. |

| Inflammatory Diseases | Some pyrrolidine derivatives possess anti-inflammatory properties. nih.gov | Could be investigated for the treatment of chronic inflammatory conditions. |

Q & A

Basic Research Question

- NMR : ¹⁹F NMR distinguishes trifluoromethoxy regioisomers (δ ~55–60 ppm) .

- LC-MS : High-resolution MS confirms molecular weight (calc. 261.23 g/mol) and detects impurities .

- IR Spectroscopy : Identify pyrrolidine ring vibrations (C-N stretch ~1200 cm⁻¹) and aryl C-F bonds .

What computational methods predict the interaction of this compound with neurological targets like serotonin receptors?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using force fields (e.g., AMBER) to assess stability of the trifluoromethoxy group in hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., replacing -OCH₃ with -CF₃) .

- Pharmacophore Modeling : Map electrostatic and steric features to prioritize analogs for synthesis .

How should in vitro assays be designed to evaluate enzyme inhibition while minimizing off-target effects?

Q. Methodological Guidance

- Selective Buffers : Use Tris-HCl (pH 7.4) for kinases or acetate buffers (pH 5.5) for hydrolases to mimic physiological conditions .

- Control Inhibitors : Include reference compounds (e.g., staurosporine for kinases) to validate assay sensitivity .

- Counter-Screens : Test against related enzymes (e.g., CYP450 isoforms) to rule out nonspecific inhibition .

What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Advanced Research Question

- Formulation : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .

- Stability Testing : Monitor degradation in plasma (37°C, 24 hrs) via LC-MS to identify metabolic hotspots (e.g., pyrrolidine ring oxidation) .

- Prodrug Design : Introduce ester moieties at the pyrrolidine nitrogen to improve bioavailability .

How do structural modifications (e.g., fluorination) impact the compound’s binding to G-protein-coupled receptors (GPCRs)?

Advanced Research Question

- SAR Studies : Compare trifluoromethoxy (-OCF₃) vs. methoxy (-OCH₃) analogs using radioligand displacement assays (IC₅₀ values) .

- Cryo-EM : Resolve ligand-GPCR complexes to visualize fluorine interactions with hydrophobic residues .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID 743255) to identify trends in fluorinated pyrrolidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.